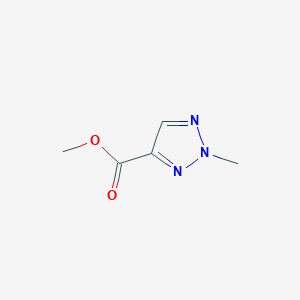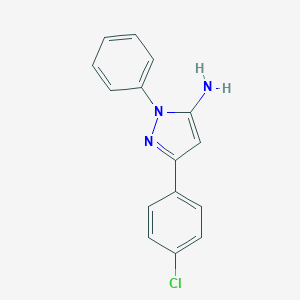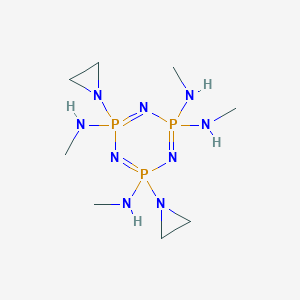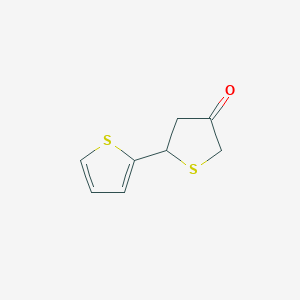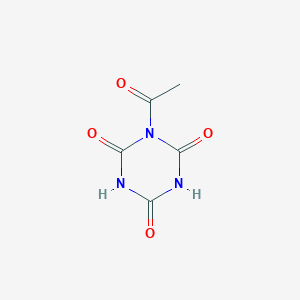
1-Acetyl-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-1,3,5-triazinane-2,4,6-trione, also known as Cyanuric Acid, is a chemical compound that is widely used in various industrial and research applications. It is a white crystalline powder that is highly soluble in water and has a wide range of chemical properties that make it useful in different fields of study.
Mécanisme D'action
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid acts as a stabilizer or preservative for various chemicals and compounds. It forms strong bonds with other chemicals, which helps to prevent them from breaking down or degrading over time. This property makes it useful in many industrial applications, including the production of pool chemicals and cleaning agents.
Effets Biochimiques Et Physiologiques
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid does not have any significant biochemical or physiological effects on humans or animals. It is considered to be non-toxic and safe for use in various industrial and research applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid in lab experiments are its stability, solubility, and versatility. It can be easily synthesized and purified, making it a cost-effective option for researchers. However, its limitations include its potential to interfere with other chemicals and compounds, which can affect the accuracy of experimental results.
Orientations Futures
There are many future directions for the research and development of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid. One potential area of study is its use as a catalyst for chemical reactions. Researchers are also exploring its potential as a building block for the synthesis of new drugs and materials. Additionally, there is ongoing research into the environmental impact of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid and its potential as a renewable resource.
Méthodes De Synthèse
The synthesis of 1-Acetyl-1,3,5-triazinane-2,4,6-trione involves the reaction of urea with cyanuric chloride. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified by recrystallization or distillation to obtain a pure form of 1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid.
Applications De Recherche Scientifique
1-Acetyl-1,3,5-triazinane-2,4,6-trione Acid has many scientific research applications, especially in the field of chemistry. It is used as a building block for the synthesis of various chemicals, including herbicides, fungicides, and flame retardants. It is also used in the production of plastics, dyes, and pharmaceuticals.
Propriétés
Numéro CAS |
102635-15-4 |
|---|---|
Nom du produit |
1-Acetyl-1,3,5-triazinane-2,4,6-trione |
Formule moléculaire |
C5H5N3O4 |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
1-acetyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5N3O4/c1-2(9)8-4(11)6-3(10)7-5(8)12/h1H3,(H2,6,7,10,11,12) |
Clé InChI |
GGKPMRMPVFMNQR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)NC(=O)NC1=O |
SMILES canonique |
CC(=O)N1C(=O)NC(=O)NC1=O |
Synonymes |
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



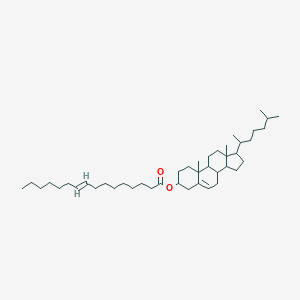
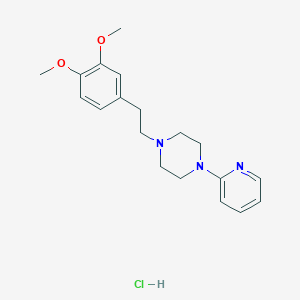
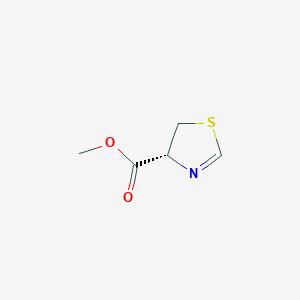
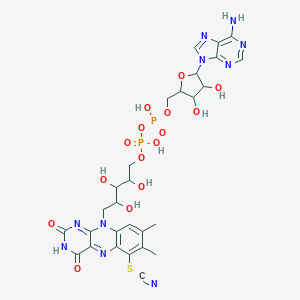
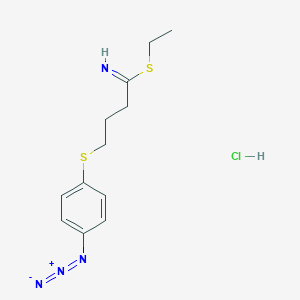
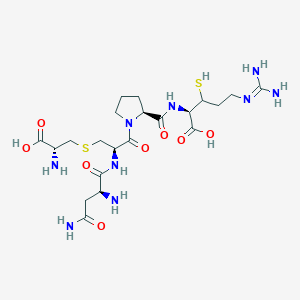
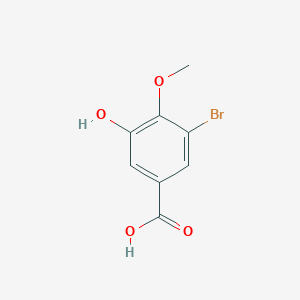
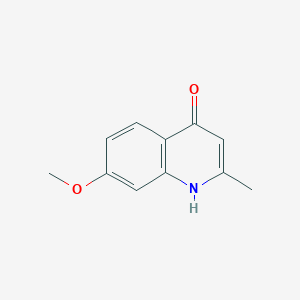
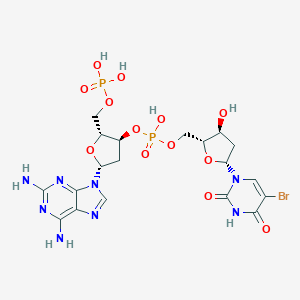
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
